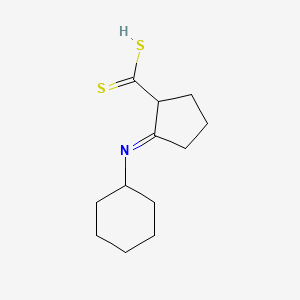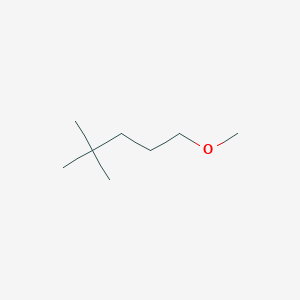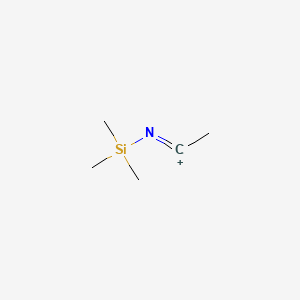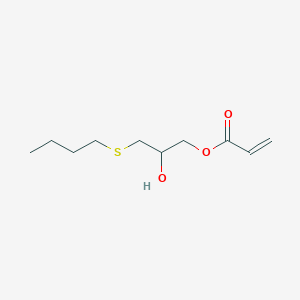
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their wide range of applications in various industries, including coatings, adhesives, and sealants. This compound is characterized by the presence of a butylsulfanyl group, a hydroxypropyl group, and a prop-2-enoate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate typically involves the esterification of acrylic acid with butyl mercaptan and 2-hydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified by distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group formed from oxidation can be further reduced to form an alcohol.
Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium halides (NaX) and primary amines (RNH₂) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of substituted thioethers or amines.
Scientific Research Applications
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as flexibility, durability, and resistance to environmental factors.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and film-forming properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in antimicrobial effects. Additionally, the compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability, making it a valuable component in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Similar in structure but lacks the hydroxypropyl and butylsulfanyl groups.
Methyl acrylate: Contains a methyl group instead of a butyl group.
Ethyl acrylate: Contains an ethyl group instead of a butyl group.
Uniqueness
3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate is unique due to the presence of the butylsulfanyl and hydroxypropyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and enable it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the hydroxypropyl group improves the compound’s solubility in water, making it more versatile for various applications.
Properties
CAS No. |
53414-19-0 |
|---|---|
Molecular Formula |
C10H18O3S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
(3-butylsulfanyl-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H18O3S/c1-3-5-6-14-8-9(11)7-13-10(12)4-2/h4,9,11H,2-3,5-8H2,1H3 |
InChI Key |
CDWVMBFCBPKLKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(COC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
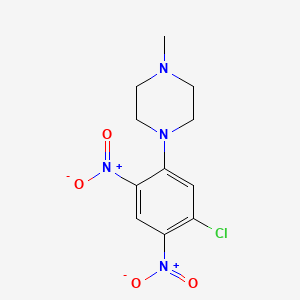
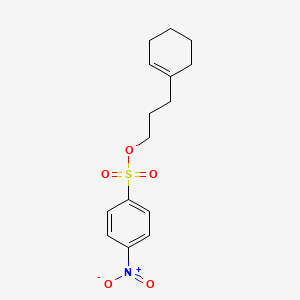


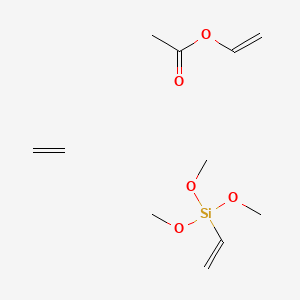
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
